molecular formula C15H22O2 B15345603 3-(2-Phenylmethoxyethyl)-3-propan-2-yloxetane

3-(2-Phenylmethoxyethyl)-3-propan-2-yloxetane

Cat. No.: B15345603
M. Wt: 234.33 g/mol
InChI Key: WBTDEGVSUXAFQO-UHFFFAOYSA-N
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Description

3-(2-Phenylmethoxyethyl)-3-propan-2-yloxetane is an organic compound characterized by its unique oxetane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylmethoxyethyl)-3-propan-2-yloxetane typically involves the reaction of 2-phenylmethoxyethanol with an appropriate oxetane precursor under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the oxetane ring. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylmethoxyethyl)-3-propan-2-yloxetane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxetane ring into more stable alcohols or ethers.

    Substitution: The phenylmethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmethoxyacetaldehyde, while reduction could produce phenylmethoxyethanol.

Scientific Research Applications

3-(2-Phenylmethoxyethyl)-3-propan-2-yloxetane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2-Phenylmethoxyethyl)-3-propan-2-yloxetane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethyl)-3-propan-2-yloxetane
  • 3-(2-Phenylethyl)-3-propan-2-yloxetane
  • 3-(2-Phenylmethoxyethyl)-3-butan-2-yloxetane

Uniqueness

3-(2-Phenylmethoxyethyl)-3-propan-2-yloxetane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-(2-phenylmethoxyethyl)-3-propan-2-yloxetane

InChI

InChI=1S/C15H22O2/c1-13(2)15(11-17-12-15)8-9-16-10-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3

InChI Key

WBTDEGVSUXAFQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(COC1)CCOCC2=CC=CC=C2

Origin of Product

United States

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